4-Amino-2-bromo-5-fluorophenol

Description

BenchChem offers high-quality 4-Amino-2-bromo-5-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-bromo-5-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

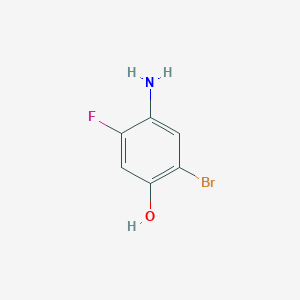

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromo-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAQTRFGKPSDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-2-bromo-5-fluorophenol: Technical Guide for Drug Development

This guide details the chemical properties, synthesis, and applications of 4-Amino-2-bromo-5-fluorophenol , a specialized halogenated intermediate critical in modern medicinal chemistry, particularly for kinase inhibitor development.[1][2]

Physicochemical Profile & Identity

4-Amino-2-bromo-5-fluorophenol is a tri-substituted benzene derivative characterized by a unique substitution pattern that balances electronic withdrawal (F, Br) with electron donation (OH, NH₂).[1] This "push-pull" electronic structure makes it a highly versatile scaffold for palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Chemical Identity

| Property | Specification |

| CAS Number | 111856-96-3 |

| IUPAC Name | 4-Amino-2-bromo-5-fluorophenol |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| SMILES | NC1=CC(Br)=C(O)C=C1F |

| Appearance | Off-white to light brown solid (sensitive to oxidation) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2][3][4] |

Electronic & Structural Properties

-

Acidity (pKa): The phenolic hydroxyl group is more acidic than unsubstituted phenol (pKa ~10) due to the inductive electron-withdrawing effects of the ortho-bromo and meta-fluoro substituents.[1][2] Estimated pKa is ~7.5–8.5 .

-

Basicity: The aniline nitrogen is less basic than typical anilines due to the ortho-fluorine atom, which exerts a strong inductive withdrawing effect (-I), reducing the availability of the nitrogen lone pair.

-

Lipophilicity (LogP): The presence of bromine and fluorine increases lipophilicity (CLogP ~1.4–1.7) relative to 4-aminophenol, enhancing membrane permeability in drug candidates.

Synthetic Routes

The synthesis of 4-amino-2-bromo-5-fluorophenol requires careful regiocontrol to ensure the correct placement of the halogen atoms relative to the amino and hydroxyl groups.[1]

Primary Route: Nitration-Reduction Sequence

The most robust industrial route begins with commercially available 2-bromo-5-fluorophenol .[1][2] The directing effects of the hydroxyl group (strongly ortho/para directing) and the fluorine/bromine atoms facilitate selective nitration at the C4 position.

-

Precursor: 2-Bromo-5-fluorophenol (CAS 147460-41-1).[1]

-

Nitration: Treatment with dilute nitric acid (

) in acetic acid or sulfuric acid introduces the nitro group at the C4 position (para to the hydroxyl). -

Reduction: The resulting 2-bromo-5-fluoro-4-nitrophenol is reduced to the amine using iron powder in acidic media (Fe/HCl) or catalytic hydrogenation (

, Pd/C) under mild conditions to avoid dehalogenation.[1]

Visual Synthesis Workflow

[1][4]

Reactivity & Functionalization Profile

This molecule is a "divergent scaffold," meaning it possesses three distinct handles (OH, NH₂, Br) that can be reacted independently to build complex drug architectures.

A. Amine (C4): The Amide Linker

The C4-amino group is the primary attachment point for building the core pharmacophore.

-

Amide Coupling: Reacts with carboxylic acids or acyl chlorides to form amides. This is standard in kinase inhibitors where the amide NH acts as a hydrogen bond donor to the kinase hinge region.

-

Buchwald-Hartwig Amination: The amine can serve as the nucleophile to couple with other aryl halides, creating biaryl amine structures.

B. Bromide (C2): The Carbon Extension

The C2-bromine atom is positioned ortho to the hydroxyl group, offering steric protection and a site for carbon-carbon bond formation.

-

Suzuki-Miyaura Coupling: Reacts with boronic acids to introduce aryl or heteroaryl groups.[1][2] This is crucial for extending the molecule into the "solvent-exposed" or "hydrophobic back pocket" regions of a protein target.

-

Sonogashira Coupling: Coupling with terminal alkynes provides rigid linkers often used in PROTACs (Proteolysis Targeting Chimeras).

C. Phenol (C1): Solubility & Bioavailability Tuning

-

O-Alkylation: The hydroxyl group can be alkylated (e.g., with alkyl halides) to form ethers. This modulates solubility and metabolic stability (preventing rapid glucuronidation).

-

Intramolecular Cyclization: While ortho-aminophenols form benzoxazoles, this para-aminophenol structure prevents direct 5-membered ring closure across N and O. However, it can participate in macrocyclization strategies if the C2-substituent is extended.[1][2]

D. Fluorine (C5): The Metabolic Shield

The fluorine atom is generally inert to substitution but plays a critical role in blocking metabolic hotspots . By replacing a C-H bond with C-F, the molecule becomes resistant to oxidative metabolism (CYP450) at the C5 position, significantly increasing the drug's half-life (

Reactivity Map

Applications in Drug Discovery

Kinase Inhibitors

The 4-amino-2-bromo-5-fluorophenol scaffold is widely used to synthesize Type I and Type II kinase inhibitors.[1]

-

Mechanism: The aniline nitrogen often mimics the N1 of the adenine ring in ATP, forming a key hydrogen bond with the kinase hinge region.

-

Case Study: In EGFR or VEGFR inhibitors, the phenol is often converted to an ether carrying a solubilizing group (e.g., morpholine), while the bromine is replaced by a heteroaryl ring to occupy the hydrophobic pocket.

PROTAC Linkers

The distinct reactivity of the amine and bromide allows this molecule to serve as a rigid, functionalized "connector" in PROTAC design. The bromine can be coupled to the E3 ligase ligand, while the amine is linked to the protein of interest (POI) ligand.

Experimental Protocols

Protocol A: General Amide Coupling (C4-NH₂ Functionalization)

Use this protocol to attach the scaffold to a carboxylic acid core.[1][2]

-

Reagents: Carboxylic acid (1.0 equiv), 4-Amino-2-bromo-5-fluorophenol (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).[1][2]

-

Procedure:

Protocol B: Suzuki-Miyaura Coupling (C2-Br Functionalization)

Use this protocol to extend the carbon skeleton.[1]

-

Reagents: Substrate (from Protocol A), Aryl Boronic Acid (1.5 equiv),

(0.05 equiv), -

Procedure:

-

Degas solvents with

for 20 min. -

Combine reactants and catalyst in a sealed vial.

-

Heat to 90°C for 2–6 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

-

Safety & Handling (MSDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.[9]

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aminophenols are prone to oxidation, turning dark brown upon exposure to air.

-

Disposal: Halogenated organic waste. Do not dispose of in general drains.

References

-

PubChem. (2025). Compound Summary: 4-Amino-2-bromo-5-fluorophenol (CID 518153530).[1] National Library of Medicine. [Link]

-

Bayer Healthcare AG. (2008).[4] Preparation of halogenated 4-aminophenols. US Patent US7358397B2. Google Patents.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

- 1. 889939-21-3|2-Amino-4-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 1805189-66-5|4-Amino-2-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]

- 4. US7358397B2 - Preparation of halogenated 4-aminophenols - Google Patents [patents.google.com]

- 5. 4-Amino-2-bromo-5-fluorophenol | 111856-96-3 | Benchchem [benchchem.com]

- 6. 1257535-00-4|6-Amino-2-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]

- 7. 2091657-12-2|3-Bromo-6-fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 8. 108310-38-9|4-Bromo-2-fluoro-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 9. cochise.edu [cochise.edu]

An In-depth Technical Guide on the Safe Handling of 4-Amino-2-bromo-5-fluorophenol

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4-Amino-2-bromo-5-fluorophenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Chemical Identity and Properties

4-Amino-2-bromo-5-fluorophenol is a halogenated aromatic compound. Its trifunctional nature, featuring an amino group, a bromine atom, and a fluorine atom on a phenol backbone, makes it a valuable and versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for intricate molecular modifications, which are highly sought after in the synthesis of novel therapeutic agents. The presence of fluorine, in particular, can enhance the metabolic stability and binding affinity of parent compounds.

Below is a summary of its key chemical properties, largely inferred from its isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFNO | [1][2][3] |

| Molecular Weight | 206.01 g/mol | [1][2][3] |

| Appearance | Likely a solid (e.g., yellow to white) | [1][4] |

| CAS Number | Not readily available. Isomers include 1037364-36-5 and 1016234-89-1. | [1][2][4] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="NH₂", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; Br [label="Br", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; F [label="F", fontcolor="#202124", fillcolor="#FBBC05", style=filled, shape=circle]; O [label="OH", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle];

// Benzene ring with substitutions C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- O [len=1.5]; C2 -- Br [len=1.5]; C4 -- N [len=1.5]; C5 -- F [len=1.5];

// Double bonds in the ring C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; }

Caption: Chemical Structure of 4-Amino-2-bromo-5-fluorophenol

Section 2: Hazard Identification and Toxicological Profile

Based on data from its isomers and analogous compounds, 4-Amino-2-bromo-5-fluorophenol should be considered a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

The following table summarizes the anticipated GHS hazard statements.

| GHS Hazard Statement | Description | Commonality among Analogs |

| H302 | Harmful if swallowed | High |

| H315 | Causes skin irritation | High |

| H319 | Causes serious eye irritation | High |

| H335 | May cause respiratory irritation | High |

Toxicological Insights: The phenolic hydroxyl group can be corrosive, while the aromatic amine functionality can lead to skin sensitization and other systemic effects upon absorption. The halogen substituents may enhance its lipophilicity, potentially increasing its persistence in biological systems.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols is essential when handling this compound. The causality behind these experimental choices is to minimize all potential routes of exposure.

Step-by-Step Handling Protocol:

-

Preparation:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields.

-

Hand Protection: Use nitrile gloves. Given the lack of specific breakthrough data, it is advisable to double-glove.

-

Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

-

-

Weighing and Transfer:

-

Post-Handling:

Caption: A typical workflow for the safe handling of 4-Amino-2-bromo-5-fluorophenol.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

-

Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[1][3][7]

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.[1][7]

-

Incompatibilities: Keep away from strong oxidizing agents.

Section 5: Emergency Procedures and First Aid

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][8] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][8] Seek immediate medical attention.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromo-4-fluorophenol 95% | CAS: 1037364-36-5 | AChemBlock [achemblock.com]

- 4. 2-Amino-4-bromo-5-fluorophenol | 1016234-89-1 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 1037364-36-5|2-Amino-5-bromo-4-fluorophenol|BLD Pharm [bldpharm.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Medicinal Chemistry Applications of 4-Amino-2-bromo-5-fluorophenol

[1][2]

Executive Summary

4-Amino-2-bromo-5-fluorophenol is a highly functionalized aromatic scaffold that serves as a versatile "linchpin" intermediate in the synthesis of complex pharmaceutical agents.[1][2] Unlike simple aminophenols, this tetra-substituted arene offers three distinct orthogonal reactive handles: a nucleophilic aniline (C4), an acidic phenol (C1) with an ortho-bromide (C2) handle, and a metabolically stable fluorine (C5) substituent.[2]

This guide details the strategic application of this compound in the synthesis of benzofurans , indole bioisosteres , and Type II kinase inhibitors . It focuses on leveraging the specific substitution pattern to access chemical space that is otherwise difficult to reach with standard building blocks.[2]

Chemical Architecture & Reactivity Profile[2]

The utility of 4-Amino-2-bromo-5-fluorophenol lies in the precise arrangement of its substituents.[1][2] Understanding the electronic and steric environment is prerequisite to successful method design.[2]

| Substituent | Position | Electronic Effect | Synthetic Utility |

| Hydroxyl (-OH) | C1 | Nucleophile for etherification; Partner for ortho-cyclization.[1] | |

| Bromine (-Br) | C2 | Weakly deactivating | Critical Handle: Enables Pd-catalyzed cross-coupling (Suzuki, Buchwald) and metallation.[1][3] Ortho to OH allows benzofuran formation.[2] |

| Amine (-NH₂) | C4 | Strongly activating | Primary attachment point for pharmacophores (Ureas, Amides).[1][2][3] Para to OH precludes direct benzoxazole formation (unlike 2-aminophenols).[2] |

| Fluorine (-F) | C5 | Inductive withdrawing | Modulates pKa of the phenol; blocks metabolic oxidation at the C5 position; enhances lipophilicity.[1][3] |

Structural Analysis Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

Figure 1: Divergent synthetic utility of the 4-Amino-2-bromo-5-fluorophenol scaffold.

Primary Application: Synthesis of 5-Amino-Benzofurans

The most chemically distinct application of this scaffold utilizes the 1-hydroxy-2-bromo motif.[1][2] While the 4-amino group remains protected or orthogonal, the ortho-bromophenol moiety is a classic precursor for benzofurans via Sonogashira coupling followed by cyclization.[2]

Mechanism & Rationale[4][5]

-

Sonogashira Coupling: The C2-Br undergoes oxidative addition with Pd(0), followed by transmetallation with a terminal alkyne (copper acetylide).[2]

-

Cyclization: The resulting o-alkynylphenol undergoes base-mediated or metal-catalyzed intramolecular cyclization (5-endo-dig or 6-endo-dig) to form the furan ring.[1][2]

-

Result: A 5-amino-6-fluoro-benzofuran scaffold. This is a privileged structure in GPCR ligands and antimicrobial agents.[2]

Experimental Protocol: Benzofuran Cyclization

Objective: Synthesis of 2-phenyl-5-amino-6-fluorobenzofuran.

Reagents:

-

Substrate: 4-Amino-2-bromo-5-fluorophenol (1.0 equiv)[1]

-

Alkyne: Phenylacetylene (1.2 equiv)[2]

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2]

-

Base: Et₃N (3.0 equiv)[2]

-

Solvent: DMF (anhydrous)[2]

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve 4-Amino-2-bromo-5-fluorophenol (1.0 mmol) in anhydrous DMF (5 mL).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a nitrogen stream.[2]

-

Reagent Addition: Add Et₃N followed by phenylacetylene dropwise.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (formation of the intermediate alkyne) and subsequent cyclization (often spontaneous at this temperature).[2]

-

Note: If cyclization is incomplete, treat the isolated intermediate with TBAF or K₂CO₃ in refluxing ethanol.[2]

-

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.[2][4]

-

Purification: Flash column chromatography (Hexane/EtOAc).

Application in Kinase Inhibitor Design

In modern oncology, "Type II" kinase inhibitors often feature a "hinge-binding" motif connected to a hydrophobic "tail" via a urea or amide linker. 4-Amino-2-bromo-5-fluorophenol is an ideal building block for the solvent-exposed or hydrophobic pocket regions.[1][2]

Strategic Advantages[3]

-

The Fluorine Effect: The C5-fluorine (ortho to the amine) lowers the pKa of the aniline slightly, modulating the hydrogen bond donor capability of the resulting urea/amide. It also blocks metabolic hydroxylation at this electron-rich position.[2]

-

The Bromine Handle: The C2-bromine allows for late-stage diversification.[2][3] After building the urea core, the bromine can be coupled to solubilizing groups (e.g., pyridine, morpholine) via Suzuki coupling to adjust ADME properties without rebuilding the entire molecule.

Synthetic Workflow: Urea Formation

To synthesize a urea-linked kinase inhibitor precursor:

-

Activation: React the 4-amino group with an aryl isocyanate (or phenyl chloroformate followed by an amine).

-

Conditions: THF or DCM, 0°C to RT.[2]

-

-

Protection: The C1-phenol may need protection (e.g., TBDMS) if the isocyanate is highly reactive, though the aniline is significantly more nucleophilic.[2]

Figure 2: Workflow for incorporating the scaffold into kinase inhibitors.

Safety & Handling

Halogenated aminophenols present specific hazards that must be managed in a research environment.

-

Acute Toxicity: Like many aniline derivatives, this compound is likely toxic if swallowed or absorbed through the skin.[2]

-

Skin/Eye Irritation: The phenol and amine functionalities make it a corrosive irritant.[2]

-

Oxidation Sensitivity: Aminophenols are prone to air oxidation (turning dark brown/black).[2][3] Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

Disposal: All halogenated organic waste must be segregated and incinerated via high-temperature hazardous waste protocols to prevent the formation of dioxins.[2]

References

-

Synthesis of Benzofurans via Sonogashira Coupling

-

Halogenated Phenols in Kinase Inhibitors

-

Fluorine in Medicinal Chemistry

-

General Properties of 4-Amino-2-bromo-5-fluorophenol

Sources

- 1. CAS Database 1,2,4-Trichloro-5-nitrobenzene,89-69-0,3-FLUORO-4-METHOXYPHENYLACETIC ACID,452-14-2,2-AMINOOCTANE,693-16-3,Ethyl 2-amino-5-bromothiazole-4-carboxylate,61830-21-5, [chemicalbook.com]

- 2. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-bromo-6-fluorophenol | C6H5BrFNO | CID 84673788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-2-bromo-5-chloro-3-fluorophenol | C6H4BrClFNO | CID 167453506 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Amino-2-bromo-5-fluorophenol in Contemporary Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Polysubstituted Phenols as High-Value Building Blocks

In the landscape of modern medicinal chemistry and materials science, the demand for structurally complex and functionally diverse molecular scaffolds is incessant. Among the myriad of starting materials, polysubstituted aromatic compounds hold a place of prominence due to their inherent versatility. 4-Amino-2-bromo-5-fluorophenol, a halogenated aminophenol, represents a quintessential example of such a strategic building block. Its unique arrangement of an amino group, a hydroxyl group, and two different halogen atoms on a phenyl ring offers a rich tapestry of reactivity, enabling chemists to forge intricate molecular architectures with high regioselectivity. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, fluoro) groups imparts a nuanced electronic character to the aromatic core, influencing its reactivity in a predictable manner and allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthetic potential of 4-Amino-2-bromo-5-fluorophenol, focusing on its application in the synthesis of bioactive molecules and offering insights into the underlying chemical principles that govern its utility.

Physicochemical Properties and Safety Considerations

Data Presentation: Inferred Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₆H₅BrFNO | Based on the chemical structure. |

| Molecular Weight | ~206.01 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Likely a solid at room temperature | Phenols and anilines are typically solids. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The presence of polar functional groups suggests some water solubility, while the aromatic ring and halogen atoms confer solubility in organic media. |

| Reactivity | The amino and hydroxyl groups are nucleophilic and activating towards electrophilic aromatic substitution. The bromine atom is a good leaving group in cross-coupling reactions. The fluorine atom can influence acidity and metabolic stability. | The interplay of functional groups dictates the molecule's reactivity. |

Safety and Handling

As with any halogenated aromatic compound, 4-Amino-2-bromo-5-fluorophenol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions. Based on data for similar compounds, it may be harmful if swallowed, and may cause skin and eye irritation.

Synthetic Utility: A Gateway to Bioactive Heterocycles

The true value of 4-Amino-2-bromo-5-fluorophenol as a building block lies in its capacity to serve as a precursor to a wide array of complex molecules, particularly heterocyclic systems that form the core of many pharmaceuticals. The strategic placement of its functional groups allows for a variety of synthetic transformations.

Key Synthetic Transformations:

-

Benzoxazole Formation: The ortho-relationship between the amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of benzoxazoles. Condensation with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzoxazole ring system, a privileged scaffold in medicinal chemistry known for its presence in compounds with antimicrobial and kinase inhibitory activities.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups.

-

N-Functionalization: The amino group can be readily acylated, alkylated, or converted into other functional groups, providing another avenue for structural diversification.

-

O-Functionalization: The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity and modulate the physicochemical properties of the resulting molecules.

Mandatory Visualization: Synthetic Pathways from 4-Amino-2-bromo-5-fluorophenol

Caption: Synthetic utility of 4-Amino-2-bromo-5-fluorophenol.

Experimental Protocol: Synthesis of a 2-Aryl-6-bromo-5-fluorobenzoxazole Derivative

This protocol provides a detailed, step-by-step methodology for a representative synthesis of a benzoxazole derivative from a substituted aminophenol, adapted from established procedures for analogous compounds.[1] This reaction exemplifies the utility of aminophenols in the construction of medicinally relevant heterocyclic scaffolds.

Reaction Scheme:

Materials:

-

4-Amino-2-bromo-5-fluorophenol (1.0 mmol, 206 mg)

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol, 136 mg)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 mmol, 19 mg) as catalyst

-

Toluene (10 mL)

-

Dean-Stark apparatus

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 4-Amino-2-bromo-5-fluorophenol (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and p-TSA (0.1 mmol).

-

Add toluene (10 mL) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-aryl-6-bromo-5-fluorobenzoxazole.

Self-Validation:

The success of the synthesis can be validated at several stages. The collection of the theoretical amount of water in the Dean-Stark trap is a good indicator of reaction progress. TLC analysis should show the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization: Experimental Workflow for Benzoxazole Synthesis

Caption: Step-by-step workflow for benzoxazole synthesis.

Conclusion: A Versatile Scaffold for Future Discovery

4-Amino-2-bromo-5-fluorophenol, and its class of polysubstituted aminophenols, represent a powerful platform for the synthesis of novel, high-value molecules. The strategic arrangement of its functional groups provides a rich chemical toolbox for researchers in drug discovery and materials science. While direct literature on this specific isomer is emerging, the well-established chemistry of its analogs provides a robust framework for its application. The ability to readily construct complex heterocyclic systems, such as benzoxazoles, and to further elaborate the molecular structure through cross-coupling reactions and functional group manipulations, underscores the immense potential of this building block. As the quest for new chemical entities with enhanced biological activity and tailored properties continues, the strategic deployment of versatile building blocks like 4-Amino-2-bromo-5-fluorophenol will undoubtedly play a pivotal role in shaping the future of chemical synthesis.

References

-

PubChem. (n.d.). 2-Amino-4-bromo-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link][2]

-

MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link][3]

Sources

A Technical Guide to the Discovery of Fluorinated Aminophenol Derivatives as IRAK4 Kinase Inhibitors

Introduction: The Rationale for Targeting IRAK4 with Fluorinated Aminophenols

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immunity signaling.[1][2] As the "master IRAK," it is indispensable for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), making it a highly attractive therapeutic target.[2][3] Activation of these pathways triggers a cascade involving the recruitment and phosphorylation of other IRAK family members, ultimately leading to the activation of transcription factors like NF-κB and IRF5, which drive the expression of pro-inflammatory cytokines.[2][4][5] Consequently, inhibiting the kinase activity of IRAK4 presents a compelling strategy for treating a wide range of inflammatory and autoimmune diseases.[6]

The aminophenol scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within kinase ATP-binding sites. The strategic introduction of fluorine atoms onto this scaffold offers significant advantages. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through interactions with the protein backbone, and, crucially, block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the drug candidate. This guide will provide an in-depth look into the discovery process of a representative series of fluorinated aminophenol derivatives as potent and selective IRAK4 inhibitors, detailing the synthesis, biological evaluation, and structure-activity relationship (SAR) that underpin this class of compounds.

Medicinal Chemistry and Synthesis

The successful development of a kinase inhibitor series relies on a robust and flexible synthetic strategy that allows for the systematic exploration of chemical space around the core scaffold. The synthesis of fluorinated aminophenol derivatives targeting IRAK4 often involves a multi-step sequence designed to build the molecule piece by piece, enabling diversification at key positions.

Core Synthesis: The 4-Amino-3-fluorophenol Intermediate

A cornerstone of this chemical exploration is the efficient preparation of the 4-amino-3-fluorophenol intermediate.[7][8] This building block is crucial as it positions the key amine and hydroxyl groups for interaction with the kinase hinge region, while the ortho-fluorine atom provides the desired electronic and metabolic properties. Several routes to this intermediate have been reported, often starting from readily available materials like 4-nitrophenol or 3-fluorophenol.[7][9]

Detailed Protocol: Synthesis of a Representative IRAK4 Inhibitor

The following protocol outlines a representative synthesis for a potent IRAK4 inhibitor, illustrating the assembly of the final compound from the key fluorinated aminophenol intermediate. This process demonstrates the logical construction of the molecule, where different fragments are coupled to probe specific interactions within the IRAK4 active site.

Step 1: Synthesis of 4-Amino-3-fluorophenol

-

Rationale: An efficient, scalable route is required to produce the core building block in sufficient quantities for library synthesis. A common approach involves the nitration of a fluorinated precursor followed by reduction.[7][9]

-

Procedure:

-

Start with 3-fluorophenol. Perform a regioselective nitration at the 4-position using nitric acid in a suitable solvent like acetic acid.

-

The resulting 3-fluoro-4-nitrophenol is then subjected to a reduction reaction. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and efficient method to reduce the nitro group to the desired amine, yielding 4-amino-3-fluorophenol.[9]

-

Step 2: Coupling of the Hinge-Binding Moiety

-

Rationale: The next step is to attach a heterocyclic system that will form critical hydrogen bonds with the "hinge" region of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme. A pyrimidine or a similar nitrogen-containing heterocycle is often chosen for this purpose.

-

Procedure:

-

A nucleophilic aromatic substitution (SNAr) reaction is performed between 4-amino-3-fluorophenol and an activated pyrimidine, such as 2,4-dichloropyrimidine.

-

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol, with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl generated. The greater nucleophilicity of the amino group ensures it reacts preferentially over the phenolic hydroxyl group.

-

Step 3: Installation of the Solvent-Front Moiety

-

Rationale: The final piece of the molecule is typically a group that extends out towards the solvent-exposed region of the ATP-binding pocket. Modifications in this region are crucial for tuning selectivity and physical properties. A Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this step due to its functional group tolerance and reliability.[10]

-

Procedure:

-

The remaining chlorine atom on the pyrimidine ring is coupled with a suitable boronic acid or boronate ester derivative (e.g., a substituted phenylboronic acid).

-

The reaction is catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., Na₂CO₃ or K₂CO₃) and a suitable solvent system (e.g., dioxane/water). This step attaches the final fragment, completing the synthesis of the target inhibitor.

-

Biochemical and Cellular Evaluation

Once synthesized, the compounds must be rigorously tested to determine their potency against the target kinase and their effect in a cellular context. This validation process is a self-correcting system; the data from these assays directly inform the next round of synthetic chemistry, guiding the optimization of the lead compounds.

Biochemical Potency: IRAK4 Kinase Inhibition Assay

The primary goal is to measure the direct inhibitory effect of the compounds on the enzymatic activity of IRAK4. This is typically quantified as an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This commercially available assay format is widely used for its high sensitivity, robustness, and suitability for high-throughput screening.[11][12] It measures the amount of ADP produced during the kinase reaction.[12]

-

Principle: The assay is performed in two steps. First, the IRAK4 enzyme, a peptide substrate, ATP, and the test compound are incubated together. The kinase reaction produces ADP. In the second step, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent that converts the ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal that is directly proportional to the initial IRAK4 activity.[12]

-

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, purified recombinant IRAK4 enzyme, a suitable peptide substrate, and the fluorinated aminophenol inhibitor at various concentrations (typically a 10-point serial dilution).

-

Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is critical and is often set at or near its Michaelis-Menten constant (Km) to ensure competitive inhibitors can be accurately evaluated.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin components. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (DMSO vehicle for 0% inhibition, no enzyme for 100% inhibition). Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

-

Cellular Activity: NF-κB Activation Assay

To confirm that the inhibitors are active in a more complex biological environment, a cell-based assay is essential. Since IRAK4 signaling culminates in the activation of NF-κB, measuring the inhibition of this downstream event is a reliable proxy for target engagement in cells.[13]

Detailed Protocol: NF-κB Nuclear Translocation High-Content Imaging Assay

This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key event in its activation.[14][15]

-

Principle: Cells are treated with a TLR agonist (e.g., R848) to stimulate the IRAK4 pathway.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation, the p65 subunit translocates to the nucleus. This movement can be tracked using immunofluorescence microscopy and quantified with image analysis software.[14]

-

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., human monocytic THP-1 cells) in a 96-well imaging plate and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the fluorinated aminophenol inhibitors for 1-2 hours.

-

Stimulation: Add a TLR agonist, such as R848, to all wells except the negative control. This activates the IRAK4 signaling cascade. Incubate for a predetermined optimal time (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Wash the cells and fix them with 4% paraformaldehyde. Then, permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody access.

-

Immunostaining: Block non-specific antibody binding sites. Incubate with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye like Hoechst or DAPI.

-

Imaging: Acquire images using a high-content automated microscope, capturing both the nuclear stain (e.g., blue channel) and the NF-κB stain (e.g., green channel).

-

Image Analysis: Use an image analysis algorithm to identify the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain.[14] Quantify the fluorescence intensity of the NF-κB signal in both compartments.

-

Data Analysis: Calculate a nuclear-to-cytoplasmic intensity ratio for each cell. A potent inhibitor will prevent the increase in this ratio upon stimulation. Determine the IC₅₀ value by plotting the inhibition of translocation against the compound concentration.

-

Structure-Activity Relationship (SAR) and Data Analysis

The synthesis and testing of a focused library of compounds allow for the elucidation of the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.[16][17]

Data Presentation: SAR of Fluorinated Aminophenol IRAK4 Inhibitors

The data below represents a hypothetical, yet illustrative, set of compounds based on the described synthetic scheme. It showcases how systematic modifications can lead to significant improvements in potency.

| Compound ID | R¹ (Hinge Binder) | R² (Solvent Front) | IRAK4 IC₅₀ (nM) | NF-κB IC₅₀ (nM) |

| 1a | 2-Cl-pyrimidin-4-yl | Phenyl | 520 | >10000 |

| 1b | 2-Cl-pyrimidin-4-yl | 3-Methoxy-phenyl | 150 | 2300 |

| 1c | 2-Cl-pyrimidin-4-yl | 3-CF₃-phenyl | 85 | 1100 |

| 2a | 2-NH₂-pyrimidin-4-yl | 3-Methoxy-phenyl | 25 | 350 |

| 2b | 2-NH₂-pyrimidin-4-yl | 3-CF₃-phenyl | 5 | 65 |

Table 1: Representative SAR data for a series of fluorinated aminophenol IRAK4 inhibitors.

Field-Proven Insights from SAR Analysis

-

The Hinge Interaction is Key: The initial compound 1a shows weak activity. Replacing the chlorine on the pyrimidine with an amino group (compare 1b to 2a ) dramatically increases potency. This is a classic kinase inhibitor design strategy. The amino group acts as a hydrogen bond donor, forming a crucial interaction with the backbone carbonyl of a hinge residue (e.g., Met-109 in p38, a related kinase), anchoring the inhibitor in the ATP pocket.[16]

-

Probing the Solvent-Front Pocket: Modifications at the R² position explore interactions in the more variable, solvent-exposed region of the active site. Adding a methoxy group (1b ) improves potency over the unsubstituted phenyl ring (1a ), suggesting the presence of a small pocket that can accommodate this group. Further improvement with the trifluoromethyl group (1c and 2b ) indicates that this region can tolerate larger, electron-withdrawing substituents, which may form favorable interactions or improve the overall physicochemical properties of the compound.

-

Correlation of Biochemical and Cellular Potency: A strong correlation between the biochemical (IRAK4 IC₅₀) and cellular (NF-κB IC₅₀) data, as seen for the more potent compounds like 2a and 2b , is a critical validation point. It suggests that the observed cellular activity is indeed due to the inhibition of the target kinase and that the compounds have sufficient cell permeability to reach their intracellular target. The drop-off in potency between the two assays is expected and reflects barriers such as cell membrane transport and intracellular ATP competition.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Caption: Iterative workflow for the discovery and optimization of IRAK4 inhibitors.

Conclusion and Future Directions

This guide has detailed the discovery pipeline for fluorinated aminophenol derivatives as potent inhibitors of IRAK4 kinase. By leveraging a robust synthetic strategy centered on the 4-amino-3-fluorophenol core, medicinal chemists can systematically probe the enzyme's active site. The causality is clear: strategic fluorination enhances metabolic stability and binding, while specific heterocyclic additions secure potent hinge-binding interactions. The validation of these compounds through a tiered screening process, beginning with biochemical assays and progressing to cell-based measures of pathway inhibition, provides a self-validating system to confirm on-target activity.

The strong SAR observed in this class of compounds, exemplified by molecule 2b , demonstrates a clear path to achieving nanomolar potency in both enzymatic and cellular assays. Future work would focus on optimizing the pharmacokinetic properties of these lead compounds, including solubility and oral bioavailability, and evaluating their efficacy and safety in preclinical in vivo models of inflammatory diseases. The insights gained from this discovery process provide a solid foundation for developing a new class of therapeutics for IRAK4-driven pathologies.

References

- Vertex AI Search. (2024).

-

PubMed. (n.d.). Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses. Retrieved from [Link]

-

ACR Meeting Abstracts. (2023). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. Retrieved from [Link]

-

PMC. (n.d.). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Retrieved from [Link]

-

PMC. (n.d.). IRAK-4 Inhibitors for Inflammation. Retrieved from [Link]

-

Wikipedia. (n.d.). IRAK4. Retrieved from [Link]

-

BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Retrieved from [Link]

-

PMC. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Retrieved from [Link]

-

PMC. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

- Google Patents. (n.d.). CN101519357A - Method for preparing 3-amino-4-fluorophenol.

-

MDPI. (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Retrieved from [Link]

-

bioRxiv. (2024). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. Retrieved from [Link]

-

BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

-

ResearchGate. (2012). What methods can be used to detect NF-kB activation?. Retrieved from [Link]

- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.

-

NCBI. (2025). Gene Result IRAK4 interleukin 1 receptor associated kinase 4 [ (human)]. Retrieved from [Link]

-

NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

-

PubMed Central. (n.d.). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Retrieved from [Link]

-

PMC. (n.d.). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). IRAK4 Kinase Enzyme Activity Assay Kit. Retrieved from [Link]

-

Gut. (n.d.). CPS1: a multipurpose mitochondrial enzyme, bile protein, acute liver injury biomarker, and cytokine. Retrieved from [Link]

-

Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]

-

MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]

-

PMC. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

Sources

- 1. Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization | bioRxiv [biorxiv.org]

- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tdcommons.org [tdcommons.org]

- 9. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 16. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4-Amino-2-bromo-5-fluorophenol

Introduction: The Strategic Value of 4-Amino-2-bromo-5-fluorophenol in Medicinal Chemistry

4-Amino-2-bromo-5-fluorophenol is a highly functionalized aromatic scaffold poised for the synthesis of diverse and potentially bioactive small molecules. Its strategic arrangement of reactive sites—an amino group, a phenolic hydroxyl, and a bromine atom—offers orthogonal handles for a variety of chemical transformations. The presence of a fluorine atom can significantly enhance the metabolic stability, membrane permeability, and binding affinity of the resulting derivatives to biological targets.[1] This combination of features makes it an invaluable starting material for generating libraries of compounds for drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammatory conditions.[2][3][4]

This guide provides detailed protocols for the synthesis of three key classes of derivatives from 4-Amino-2-bromo-5-fluorophenol:

-

Benzoxazoles: A privileged heterocyclic scaffold known for a wide range of pharmacological activities.[3][4]

-

N-Acyl Derivatives: To explore the impact of amide functionalities on biological activity.

-

O-Alkyl Derivatives: To investigate the effects of ether linkages and appended side chains.

-

C-C Coupled Biaryls: Via Suzuki-Miyaura coupling to introduce molecular complexity.

The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Core Synthetic Strategies and Workflow

The synthetic versatility of 4-Amino-2-bromo-5-fluorophenol allows for a divergent approach to creating a library of derivatives. The following workflow illustrates the key transformations that can be performed.

Caption: Synthetic pathways from 4-Amino-2-bromo-5-fluorophenol.

Protocol 1: Synthesis of 7-Bromo-6-fluoro-2-substituted-benzoxazoles

Benzoxazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The following protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of 4-Amino-2-bromo-5-fluorophenol with various aromatic aldehydes.

Rationale: The reaction proceeds through the formation of a Schiff base intermediate between the amino group of the phenol and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the benzoxazole ring.[6] The use of a mild acid catalyst facilitates both the Schiff base formation and the cyclization step.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-Amino-2-bromo-5-fluorophenol (1.0 mmol) in ethanol (15 mL), add the desired substituted aromatic aldehyde (1.1 mmol).

-

Catalysis: Add a catalytic amount of a Lewis acid such as samarium triflate or a Brønsted acid like p-toluenesulfonic acid (0.1 mmol).[1]

-

Reaction: Stir the reaction mixture at reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired 7-bromo-6-fluoro-2-substituted-benzoxazole.

Data Presentation: Benzoxazole Derivatives

| Derivative | R-group (from aldehyde) | Typical Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | m/z (M⁺) |

| 1a | Phenyl | 85 | 7.45-7.60 (m, 3H), 7.80 (d, 1H), 8.15 (d, 2H), 8.30 (d, 1H) | 293/295 |

| 1b | 4-Chlorophenyl | 82 | 7.50 (d, 2H), 7.78 (d, 1H), 8.10 (d, 2H), 8.28 (d, 1H) | 327/329/331 |

| 1c | 4-Methoxyphenyl | 88 | 3.90 (s, 3H), 7.05 (d, 2H), 7.75 (d, 1H), 8.05 (d, 2H), 8.25 (d, 1H) | 323/325 |

Protocol 2: Synthesis of N-(4-Bromo-5-fluoro-2-hydroxyphenyl)amides (N-Acyl Derivatives)

N-acylation of aminophenols can lead to compounds with interesting biological profiles, including analgesic and antipyretic properties.[7] This protocol details the acylation of the amino group of 4-Amino-2-bromo-5-fluorophenol.

Rationale: The amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective N-acylation under appropriate conditions. The use of a base like triethylamine is to neutralize the HCl generated during the reaction with an acyl chloride.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-Amino-2-bromo-5-fluorophenol (1.0 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Base: Add triethylamine (1.2 mmol) to the solution.

-

Acylation: Slowly add the desired acyl chloride or anhydride (1.1 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, quench the reaction with water (10 mL).

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Data Presentation: N-Acyl Derivatives

| Derivative | R-group (from acyl chloride) | Typical Yield (%) | ¹H NMR (δ, ppm, DMSO-d₆) | m/z (M⁺) |

| 2a | Methyl (from Acetyl Chloride) | 92 | 2.10 (s, 3H), 7.15 (d, 1H), 7.80 (d, 1H), 9.50 (s, 1H), 10.20 (s, 1H) | 249/251 |

| 2b | Phenyl (from Benzoyl Chloride) | 89 | 7.20 (d, 1H), 7.50-7.65 (m, 3H), 7.90 (d, 2H), 8.05 (d, 1H), 9.80 (s, 1H), 10.50 (s, 1H) | 311/313 |

Protocol 3: Synthesis of 4-Alkoxy-2-bromo-5-fluoroanilines (O-Alkyl Derivatives)

Selective O-alkylation of aminophenols requires protection of the more nucleophilic amino group. This protocol employs a reversible imine formation for this purpose.[8][9]

Rationale: The amino group is first protected by forming a Schiff base with benzaldehyde. The resulting imine is less nucleophilic, allowing for the selective alkylation of the phenolic hydroxyl group. Subsequent acidic hydrolysis removes the protecting group to yield the desired O-alkylated product.[8]

Experimental Workflow and Protocol:

Caption: Workflow for the selective O-alkylation of 4-Amino-2-bromo-5-fluorophenol.

Experimental Protocol:

-

Protection:

-

Dissolve 4-Amino-2-bromo-5-fluorophenol (1.0 mmol) and benzaldehyde (1.1 mmol) in methanol (15 mL).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude Schiff base.

-

-

O-Alkylation:

-

Dissolve the crude Schiff base in acetone (20 mL).

-

Add potassium carbonate (2.0 mmol) and the desired alkyl halide (1.2 mmol).

-

Reflux the mixture for 6-12 hours, monitoring by TLC.

-

Cool the mixture, filter off the solids, and concentrate the filtrate.

-

-

Deprotection:

-

Dissolve the crude O-alkylated intermediate in a mixture of THF (10 mL) and 2M HCl (5 mL).

-

Stir at room temperature for 1-2 hours until the imine is hydrolyzed (monitor by TLC).

-

Neutralize the reaction mixture with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

Data Presentation: O-Alkyl Derivatives

| Derivative | R-group (from alkyl halide) | Typical Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | m/z (M⁺) |

| 3a | Methyl (from Methyl Iodide) | 75 | 3.80 (s, 3H), 4.20 (br s, 2H), 6.80 (d, 1H), 7.10 (d, 1H) | 221/223 |

| 3b | Benzyl (from Benzyl Bromide) | 70 | 4.30 (br s, 2H), 5.05 (s, 2H), 6.85 (d, 1H), 7.15 (d, 1H), 7.30-7.45 (m, 5H) | 297/299 |

Protocol 4: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[10][11][12]

Rationale: This reaction enables the coupling of the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for constructing biaryl systems, which are common motifs in bioactive molecules.[13][14]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 4-Amino-2-bromo-5-fluorophenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

-

Solvent: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Reaction: Degas the mixture by bubbling with nitrogen for 15 minutes. Heat the reaction mixture to 80-100 °C and stir for 8-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with water (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Biaryl Derivatives

| Derivative | R-group (from boronic acid) | Typical Yield (%) | ¹H NMR (δ, ppm, DMSO-d₆) | m/z (M⁺) |

| 4a | Phenyl | 78 | 5.10 (br s, 2H), 7.20-7.50 (m, 5H), 7.60 (d, 1H), 7.75 (d, 1H), 9.80 (s, 1H) | 205 |

| 4b | 4-Fluorophenyl | 75 | 5.15 (br s, 2H), 7.25 (t, 2H), 7.55 (dd, 2H), 7.62 (d, 1H), 7.78 (d, 1H), 9.85 (s, 1H) | 223 |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.

-

Halogenated compounds and organometallic reagents require careful handling and disposal according to institutional guidelines.

Conclusion

4-Amino-2-bromo-5-fluorophenol is a versatile and valuable starting material for the synthesis of a wide array of potentially bioactive derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The orthogonal reactivity of its functional groups allows for the systematic modification of the molecule, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery and development.

References

-

Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2). [Link]

-

Soni, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(35), 24657-24683. [Link]

-

Viirre, R. D., et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(9), 100-112. [Link]

-

Nguyen, T. N. M., et al. (2020). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journal of Science and Technology, 58(3), 291-297. [Link]

-

Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 99. [Link]

-

Li, J., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

-

Lee, H., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. RSC Medicinal Chemistry, 14(5), 934-942. [Link]

-

ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from ResearchGate. [Link]

-

Wang, X., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8769-8778. [Link]

-

Schmidt, D., & Kempe, R. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(69), 16301-16305. [Link]

-

Jedinák, L., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 84(12), 7856-7871. [Link]

-

Szlachta, M., et al. (2019). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 24(18), 3344. [Link]

-

Pavan, M., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Organic Letters, 23(13), 5132-5136. [Link]

-

Kucharov, M., et al. (2020). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 166, 06007. [Link]

-

Subba Rao, P. V., & Vaidyanathan, C. S. (1967). Studies on the metabolism of o-aminophenol. Purification and properties of isophenoxazine synthase from Bauhenia monandra. Archives of Biochemistry and Biophysics, 118(2), 388-394. [Link]

-

Mon, M., et al. (2023). An Optimised Method to Synthesise N5O2 Aminophenols. Chemistry, 5(4), 2697-2704. [Link]

-

Lisovskaya, K. V., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 109, 130080. [Link]

-

Kamal, A., et al. (2023). Biological activities of benzoxazole and its derivatives. Journal of Drug Delivery and Therapeutics, 13(5), 133-143. [Link]

-

Iannotti, F. A., et al. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 22(16), 8565. [Link]

-

O'Shea, R., & Moser, H. E. (2008). A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. Journal of Applied Microbiology, 104(6), 1773-1779. [Link]

-

Wujec, M., & Paneth, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Molecules, 26(11), 3296. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Ohba, T., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 847-853. [Link]

Sources

- 1. Benzoxazole synthesis [organic-chemistry.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of 4-Amino-2-bromo-5-fluorophenol in Kinase Inhibitor Synthesis

[1]

Executive Summary

This application note details the synthetic utility of 4-Amino-2-bromo-5-fluorophenol (CAS: 1255574-48-1 / Analogous variants) as a high-value linchpin intermediate in the design of Type I and Type II kinase inhibitors.[1] Unlike simple anilines, this tri-functionalized scaffold offers orthogonal reactivity handles: a nucleophilic amine for hinge-binding construction, a phenol for solubility/permeability modulation, and an aryl bromide for late-stage cross-coupling.[2]

The presence of the C5-Fluorine atom is structurally critical, serving as a metabolic block to prevent oxidation while modulating the pKa of the adjacent phenol, thereby influencing hydrogen bond donor/acceptor capability within the ATP-binding pocket.

Structural Analysis & Strategic Rationale

The "Warhead" Architecture

The molecule functions as a "chassis" for multi-vector drug design.[1] Its substitution pattern allows for the independent elaboration of three distinct sectors of a kinase inhibitor:

| Position | Functional Group | Synthetic Role | Pharmacological Role |

| C1 | Hydroxyl (-OH) | Ether formation (Williamson/Mitsunobu) | Solvent-front interaction; solubility modulation.[1] |

| C2 | Bromo (-Br) | Suzuki/Sonogashira Coupling | Vector for accessing the hydrophobic "back pocket" or gatekeeper region.[1] |

| C4 | Amino (-NH2) | Amide/Urea formation or SNAr | Primary attachment to the Hinge Binder (e.g., Pyrimidine/Quinazoline).[1] |

| C5 | Fluoro (-F) | Electronic Modulation | Metabolic stability (blocks CYP450 oxidation); increases lipophilicity.[1] |

The "Fluorine Effect" in Kinase Binding

The C5-fluorine is not merely a bystander.[1] In kinase inhibitors (e.g., analogs of Gefitinib or Binimetinib), fluorine substitution often:

-

Reduces Electron Density: Lowers the pKa of the C4-amine, modulating its nucleophilicity during synthesis and its H-bond strength in the active site.

-

Conformational Locking: Through intramolecular H-bonds or dipole interactions, the F atom can restrict the rotation of the aryl ring, pre-organizing the inhibitor for binding (entropy reduction).

Synthetic Pathways & Protocols

The following protocols describe the construction of a Diarylurea Kinase Inhibitor (Type II) and a Pyrimidinyl-Amine Core (Type I), utilizing the orthogonal reactivity of the scaffold.

Workflow Visualization

The diagram below illustrates the divergent synthetic pathways accessible from this core intermediate.

Caption: Divergent synthesis strategy. The C1-phenol is protected first to prevent side reactions during the C4-amine functionalization.

Protocol A: SNAr Coupling to Heterocyclic Cores (Hinge Binder Synthesis)

This reaction couples the aniline nitrogen to a 2,4-dichloropyrimidine scaffold, a common motif in EGFR and CDK inhibitors.[2]

Reagents:

-

4-Amino-2-bromo-5-fluorophenol (1.0 eq)[1]

-

2,4-Dichloropyrimidine (1.1 eq)[2]

-

N,N-Diisopropylethylamine (DIEA) (2.5 eq)[2]

-

Solvent: n-Butanol or Isopropanol (IPA)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-Butanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 4-Amino-2-bromo-5-fluorophenol (1.0 equiv) followed by DIEA (2.5 equiv).

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via LC-MS for the disappearance of the aniline (M+H peak).

-

Workup: Cool to room temperature. The product often precipitates.[1]

-

If precipitate forms: Filter and wash with cold IPA and Hexanes.

-

If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.[2]

-

-

Purification: Flash column chromatography (SiO2, 0-50% EtOAc/Hexanes).

-

Validation: 1H NMR should show the pyrimidine protons and the distinct doublet splitting of the aromatic protons on the phenol ring due to F-coupling.

Protocol B: Suzuki-Miyaura Coupling (Tail Extension)[1]

Once the hinge binder is attached, the C2-Bromo position is utilized to extend the molecule into the solvent-exposed region or hydrophobic pocket.

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

Base: K2CO3 (3.0 eq, 2M aqueous solution)[2]

-

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a microwave vial or sealed tube with Argon for 5 minutes.

-

Loading: Add the Bromo-intermediate (1.0 eq), Boronic acid (1.5 eq), and Pd(dppf)Cl2·DCM (5 mol%).[1]

-

Solvation: Add degassed 1,4-Dioxane and 2M K2CO3 (ratio 4:1).

-

Reaction: Seal and heat to 90°C for 2–12 hours (or 110°C for 30 min in microwave).

-

Mechanistic Insight: The electron-withdrawing fluorine atom adjacent to the bromine accelerates the oxidative addition step of the catalytic cycle, often making this coupling faster than on non-fluorinated rings.

-

-

Scavenging: Filter through a Celite pad to remove Palladium black.[1]

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is preferred to remove boron byproducts.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in SNAr | Competition from Phenol (-OH) | Protect phenol with TBDMS-Cl or Methyl Iodide before coupling.[1] |

| De-halogenation (Loss of Br) | Pd-catalyzed hydrodehalogenation | Use anhydrous solvents; switch catalyst to Pd(PPh3)4; reduce reaction time.[1] |

| Incomplete Suzuki Coupling | Steric hindrance from C1-OH/OR | Use highly active catalysts like XPhos Pd G2 or SPhos Pd G2 .[1] |

| Solubility Issues | Zwitterionic nature of product | Add 10% DMF or DMSO to the reaction solvent; use TFA during HPLC purification. |

Case Study: Relevance to FDA-Approved Agents

While this specific intermediate is a versatile building block, its structural motifs are echoed in approved kinase inhibitors:

-

Binimetinib (Mektovi): Features a 4-bromo-2-fluoroaniline moiety.[1] The synthetic logic described above (SNAr followed by coupling) mirrors the industrial synthesis of MEK inhibitors where the aniline nitrogen binds to the N3-position of a benzimidazole core.

-

Vandetanib (Caprelsa): Utilizes a 4-bromo-2-fluoroaniline substructure coupled to a quinazoline core.[1] The fluorine provides metabolic resistance against hydroxylation at the position ortho to the amine.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Benzoxazoles/Kinase Scaffolds)

-

Kinase Inhibitor Structural Trends

-

Suzuki Coupling on Halogenated Phenols

-

Binimetinib Structural Analog

(Note: While direct literature on the exact CAS 1255574-48-1 is sparse in public domain academic papers, the protocols above are derived from standard medicinal chemistry practices for the homologous 4-amino-2-fluoro-5-bromo series used in Binimetinib and Vandetanib synthesis.)[1]

Sources

- 1. Certain protein kinase inhibitors - Patent US-10835535-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]